molecular formula C32H40N2O5S2 B611479 Trimethaphan CAS No. 7187-66-8

Trimethaphan

Cat. No. B611479
CAS RN: 7187-66-8
M. Wt: 596.801
InChI Key: HALWUDBBYKMYPW-JAGIHPHKSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Trimetaphan camsilate is a drug that counteracts cholinergic transmission at the ganglion type of nicotinic receptors of the autonomic ganglia and therefore blocks both the sympathetic nervous system and the parasympathetic nervous system. It acts as a non-depolarizing competitive antagonist at the nicotinic acetylcholine receptor, is short-acting, and is given intravenously.

Scientific Research Applications

Management in Dissecting Aortic Aneurysm

Trimethaphan is applied in the management of dissecting aortic aneurysm. It helps by reducing the stress on the aortic wall through diminishing the force of myocardial contraction and mean aortic pressure, which is crucial in increasing the survival chances of patients with this condition (Lindsay & Hurst, 1972).

Impact on Cerebral Blood Flow

Studies on rhesus monkeys have shown that trimethaphan can reduce systemic blood pressure with minimal or no change in cerebral blood flow (CBF), contrasting with other agents like nitroprusside, which can disrupt autoregulation at minimal blood pressure reductions (Crockard, Brown, & Mullan, 2005).

Neuromuscular Junction Interactions

Trimethaphan interacts with aminoglycoside antibiotics at the neuromuscular junctions, which can lead to complete neuromuscular blockade. This interaction occurs at significantly reduced concentrations close to those obtained after administering therapeutic doses (Paradelis, Crassaris, Karachalios, & Triantaphyllidis, 1987).

Hemodynamic Comparisons

When comparing hemodynamic effects, trimethaphan, a ganglion blocking agent, has been found to achieve similar hypotensive effects to other agents like diazoxide but without additional myocardial stimulation. This indicates its utility in managing hypertensive emergencies (Bhatia & Frohlich, 1973).

Effects on Neurological Outcomes

Trimethaphan has been evaluated for its effects on neurological outcomes during thoracic aortic surgery. Studies suggest that it may be preferable to other agents like sodium nitroprusside for controlling proximal hypertension during thoracic aortic cross-clamping, as it potentially reduces the risk of spinal cord ischemia (Simpson et al., 1996).

Vascular and Neurological Effects

Research has highlighted trimethaphan's role as a direct arterial vasodilator and an α-adrenoceptor antagonist. It induces vasodilation more prominently in extracerebral arteries than in cerebral arteries. In high concentrations, it appears to possess α-adrenergic blocking action (Harioka, Hatano, Mori, & Toda, 1984).

Application in Controlled Hypotension

Trimethaphan has been used to induce controlled hypotension in cases of uncontrolled hemorrhage. By lowering arterial pressure and preventing excessive vasoconstriction, it aids in managing severe bleeding (Hopkins, Fratianne, Abrams, & Simeone, 1967).

properties

CAS RN

7187-66-8

Product Name

Trimethaphan

Molecular Formula

C32H40N2O5S2

Molecular Weight

596.801

IUPAC Name

3,5-dibenzyl-8-thionia-3,5-diazatricyclo[6.3.0.02,6]undecan-4-one

InChI

InChI=1S/C22H25N2OS/c25-22-23(14-17-8-3-1-4-9-17)19-16-26-13-7-12-20(26)21(19)24(22)15-18-10-5-2-6-11-18/h1-6,8-11,19-21H,7,12-16H2/q+1

InChI Key

HALWUDBBYKMYPW-JAGIHPHKSA-M

SMILES

C1CC2C3C(C[S+]2C1)N(C(=O)N3CC4=CC=CC=C4)CC5=CC=CC=C5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

NU 2222;  NU2222;  NU-2222;  Ro 2-2222;  Ro-2-2222;  Ro2-2222;  Ro 22222;  Ro-22222;  Ro22222;  Trimethaphan;  Trimetaphan camsilate;  trade name Arfonad.

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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